molecular formula C7H5NO3S B028170 Saccharin CAS No. 81-07-2

Saccharin

Cat. No. B028170
CAS RN: 81-07-2
M. Wt: 183.19 g/mol
InChI Key: CVHZOJJKTDOEJC-UHFFFAOYSA-N
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Description

Saccharin, first synthesized in 1879, is a well-known non-caloric sweetener, offering a sugar substitute without the associated caloric intake. This artificial sweetener has found extensive applications across various industries, including food, pharmaceuticals, and even tobacco products, due to its sweetening capabilities which are significantly stronger than those of sugar. Despite its widespread use, saccharin has been the subject of controversy, particularly regarding its safety and potential carcinogenic effects. However, its chemistry and applications continue to be of significant interest due to these very controversies and its potential as a metal poisoning antidote (A. Mahmood & Sahar B. Al-Juboori, 2020).

Synthesis Analysis

Saccharin is produced through a multi-step chemical synthesis process, which has evolved over time to become more efficient. The original synthesis method, discovered over a century ago, involves the oxidation of o-toluenesulfonamide or the reaction of phthalic anhydride with ammonia, leading to saccharin's characteristic benzothiazole sulfone structure. The synthesis and reactions of saccharin are complex, reflecting its chemical versatility and the interest in its modification for various applications.

Molecular Structure Analysis

Saccharin (C7H5NO3S) is characterized by its benzothiazole sulfone structure, which is responsible for its intensely sweet taste. The molecular structure analysis reveals a cyclic compound that includes both sulfur and nitrogen atoms, contributing to its stability and reactivity. This structure is pivotal in understanding saccharin's interaction with taste receptors, providing sweetness without being metabolized by the body for energy.

Chemical Reactions and Properties

Saccharin's chemistry allows it to undergo various chemical reactions, including esterification and substitution, enabling its incorporation into diverse chemical matrices. Its chemical properties, including its high melting point and poor solubility in water, influence its use in different applications. Despite being a stable compound, saccharin can react under specific conditions, which is essential for its use in chemical syntheses and pharmaceutical formulations.

Physical Properties Analysis

Saccharin is distinguished by its physical properties, such as its crystalline form and high melting point, which make it suitable for a wide range of applications. It is significantly sweeter than sucrose, with the ability to sweeten products without contributing calories, making it an attractive option for low-calorie and sugar-free formulations.

Chemical Properties Analysis

The chemical properties of saccharin, including its stability in various pH conditions and compatibility with other ingredients, have made it a versatile sweetener in the food and pharmaceutical industries. Despite concerns about its safety, saccharin's ability to withstand high temperatures and maintain its sweetening power under various conditions continues to make it a valuable ingredient in many formulations.

For further reading and a deeper understanding of saccharin's synthesis, molecular structure, chemical reactions, physical properties, and chemical properties, the provided references offer comprehensive insights (Lina Pang, A. Borthwick, & E. Chatzisymeon, 2020), (A. G. Renwick, 1985).

Scientific Research Applications

  • Asymmetric Catalysis, Agricultural, and Medicinal Chemistry : Saccharin serves as a versatile scaffold for building heterocycles, crucial in asymmetric catalysis, agricultural chemistry, and medicinal chemistry (Figueroa et al., 2019).

  • Behavioral Studies : It is used to study the relationship between taste and ingestion, which relates to learning, stress, and emotional processes in both rats and humans (Dess, 1993).

  • Learning Theories : Saccharin has been employed in studies testing theories about the importance of reducing biological needs for learning (Valenstein & Weber, 1965).

  • Drug Design : Its derivatives provide opportunities for novel drug design, particularly in creating chiral centers on the sulfur atom and substitutions at different nitrogens (Chen et al., 2017).

  • Pharmacology and Diabetic Diets : It is of interest due to its potential impact on digestive enzymes and use in diabetic diets (Mathews & McGuigan, 1905).

  • Nasal Mucociliary Clearance Evaluation : The saccharin transit time (STT) test is widely used in studies for evaluating nasal mucociliary clearance, although standardization is essential for accuracy (Rodrigues et al., 2019).

  • Catalysis in Organic Synthesis : Saccharin and its derivatives are used as catalysts in various organic transformations (Banerjee et al., 2020).

  • Quantification in Dietary Products : Its quantification in dietary products is achieved through cyclic voltammetry using a graphite and paraffin-based composite electrode modified by silver film (Aredes et al., 2022).

  • Reproductive Health Studies : Research indicates that saccharin consumption may negatively affect sperm parameters, increasing the rate of sperm DNA fragmentation and apoptosis in mice (Rahimipour et al., 2014).

  • Dietary Management of Diabetes Mellitus : Saccharin has been considered beneficial in the dietary management of diabetes mellitus (Miller & Frattali, 1989).

  • Crystal Chemistry : It forms ionic cocrystals with transition metals, adding a new aspect to its rich crystal chemistry (Karothu et al., 2017).

  • Cancer Research : Saccharin exhibits anti-proliferative activity against various human cancer cell lines and human bone marrow-derived mesenchymal stem cells (Choi et al., 2016).

properties

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one
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InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)
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InChI Key

CVHZOJJKTDOEJC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O
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Molecular Formula

C7H5NO3S
Record name SACCHARIN (MANUFACTURING)
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DSSTOX Substance ID

DTXSID5021251
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Molecular Weight

183.19 g/mol
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Physical Description

Saccharin (manufacturing) appears as white crystals. Odorless or faintly aromatic odor. Sweet taste. (NTP, 1992), White solid; [CAMEO], Solid
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992), 1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/., FREELY SOL IN WATER. /AMMONIUM SALT/, Slightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanol, Slightly soluble in deuterated dimethylsulfoxide, 1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ether, Soluble in amyl acetate, ethyl acetate, For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page., 4 mg/mL at 25 °C
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Density

0.828 (NTP, 1992) - Less dense than water; will float, 0.828 g/cu cm at 25 °C
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Vapor Pressure

0.00000064 [mmHg]
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Mechanism of Action

...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts.
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Impurities

o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/
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Product Name

Saccharin

Color/Form

Monoclinic crystals, Needles from acetone; prisms from alcohol; leaflets from water, White, crystalline powder, White crystals

CAS RN

81-07-2
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Record name 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide
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Melting Point

444 °F (decomposes) (NTP, 1992), 228 °C decomposes, 224 °C
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Synthesis routes and methods I

Procedure details

A mixture of 4.5 g of sodium saccharin and 10 g of the product of Step B in 70 ml of dimethylformamide was stirred overnight at ambient temperature. The reaction mixture was poured in brine and icy water (about 600 ml) and the precipirated product was filtered, and recrystallized from 200 ml of methanol to give 12 g (100%) of Compound 24: mp 85.9° .
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
product
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

190 times, Sodium Saccharine: 190 times, disodium glycyrrhizinate: 100 times, Alitame: 2000 times, Glycyrrhizin: 170 times, Stevioside: 140 times, and Thaumatin: 850 times.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
disodium glycyrrhizinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Glycyrrhizin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

The 2-t-butyl-4,5,6,7-tetrahydro-4,7-methano-1,2-benzisothiazol-3(2H)one 1,1-dioxide (2.8 g, 0.011 mol) in trifluoroacetic acid (30 mL) was heated at reflux for 48 hr and let stand at room temperature for 4 days. The resulting mixture was concentrated in vacuo, treated with methanol (20 mL) and evaporated to dryness. The residue was taken up in ether (100 mL) and washed with saturated NaHCO3 (1×50 mL). The layers were separated, the aqueous phase acidified to pH 1 with 2N HCl and extracted with MDC (2×100 mL). The combined organic extracts were dried and concentrated in vacuo to give 0.9 g (42%) of the bicyclo (2.2.1) saccharin derivative as a white solid.
Name
2-t-butyl-4,5,6,7-tetrahydro-4,7-methano-1,2-benzisothiazol-3(2H)one 1,1-dioxide
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 90 mL glass pressure tube was charged in a nitrogen dry box with 2 g (10.4 mmol) of 2-chlorobenzenesulfonamide, 2.35 g (20.8 mmol) of triethylamine, 30 mg (0.067 mmol) of Pd(CH3CN)4 (BF4)2, 30 mg (0.073 mmol) of 1,3-bis(diphenyl-phosphino)propane (dppp) and 6 mL of dioxane. The resulting suspension was stirred at room temperature for 30 min, cooled to -80° C., evacuated and charged with 70 psia of CO. After stirring at room temperature for 30 min, the tube was heated with stirring at 120° C. for 48 hours (hrs). Upon cooling to room temperature, the pressure was 38 psia and much solid formed. The pressure was released, 20 mL of dioxane were added to the reaction mixture to redissolve the solid, and the precipitate was isolated by filtration and washed with 5 mL of dioxane, three times, to yield 0.95 g of HNEt3+Cl-. The reaction of Example 2 to this point can be also illustrated by the general formula provided in Example 1. The filtrate was combined with the washings and the solvent was removed in a vacuum to yield 2.84 g of almost pure saccharin salt A with [HN(C2H5)3 ]+ and Cl-. To this material were added 60 mL of water followed by 1.6 g of NaOH. The resulting solution was filtered, concentrated under vacuum, and 4 g of HCl 38% by weight of the solution were added. A copious white precipitate was formed, and isolated by filtration and washed with a small amount of cold water. 1.73 g (91.4% of the calculated amount of saccharin expected based on the measured amounts of the ingredients) of pure saccharin was obtained after vacuum drying. This reaction step from the saccharin salt to saccharin is illustrated by the following general formula: ##STR6##
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3CN)4 (BF4)2
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In the third step the reaction of ammonia is reacted with the reaction product produced in the second step. It is possible to react the components by injecting ammonia into the reaction mixture after the second step. Thus, it is preferable to react ammonia and the second step product by mixing an aqueous solution of ammonia with the reaction mixture after the second step. The amount of ammonia employed is preferably in a range of 3.5 - 4.5 mole per mole of the o-sulfobenzoic acid (I) or the alkali metal salt or alkaline earth metal salt thereof. Preferably, a 4 - 28 % of an aqueous solution of ammonia is used. The reaction temperature is usually in the range of 5° - 35° C, and if desired, the reaction is conducted while cooled. After the reaction with ammonia, the ammonium salt of 1.2-benzoisothiazole-3-on-1.1-dioxide (III) is obtained. The desired compound, i.e. 1.2-benzoisothiazole-3-on-1.1-dioxide (III) can be separated by precipitation by treating the solution with a mineral acid such as hydrochloric acid, sulfuric acid, nitric acid, phosphoric acid or the like. In accordance with the process of the invention, the desired 1.2-benzoisothiazole-3-on-1.1-dioxide compound (III) having high purity can be easily produced in substantial industrial efficiency in yields greater than 80 % based on the o-sulfobenzoic acid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Four
Quantity
0 (± 1) mol
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reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkali metal salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alkaline earth metal salt
Quantity
0 (± 1) mol
Type
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Reaction Step Eleven

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Saccharin
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Reactant of Route 3
Saccharin
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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